molecular formula C3H11Cl2N3O B13508818 3-Aminopropanehydrazidedihydrochloride

3-Aminopropanehydrazidedihydrochloride

Cat. No.: B13508818
M. Wt: 176.04 g/mol
InChI Key: RGZFCKLTOWWORI-UHFFFAOYSA-N
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Description

3-aminopropanehydrazide dihydrochloride is an organic compound with the molecular formula C3H10N4O. . This compound is known for its unique structure and reactivity, making it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopropanehydrazide dihydrochloride typically involves the reaction of 3-aminopropanoic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme is as follows: [ \text{3-aminopropanoic acid} + \text{hydrazine hydrate} + \text{HCl} \rightarrow \text{3-aminopropanehydrazide dihydrochloride} ]

Industrial Production Methods: In an industrial setting, the production of 3-aminopropanehydrazide dihydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-aminopropanehydrazide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydrazones, while reduction can produce primary amines.

Scientific Research Applications

3-aminopropanehydrazide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-aminopropanehydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by forming covalent bonds with key amino acid residues. This inhibition can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 3-aminopropanoic acid
  • Hydrazine hydrate
  • 3-aminopiperidine dihydrochloride

Comparison: 3-aminopropanehydrazide dihydrochloride is unique due to its dual functional groups (amino and hydrazide), which confer distinct reactivity and versatility in chemical synthesis. Compared to 3-aminopropanoic acid, it has enhanced nucleophilicity and can participate in a wider range of reactions. Compared to hydrazine hydrate, it offers greater stability and ease of handling. Compared to 3-aminopiperidine dihydrochloride, it has different structural features that influence its reactivity and applications.

Properties

Molecular Formula

C3H11Cl2N3O

Molecular Weight

176.04 g/mol

IUPAC Name

3-aminopropanehydrazide;dihydrochloride

InChI

InChI=1S/C3H9N3O.2ClH/c4-2-1-3(7)6-5;;/h1-2,4-5H2,(H,6,7);2*1H

InChI Key

RGZFCKLTOWWORI-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NN.Cl.Cl

Origin of Product

United States

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